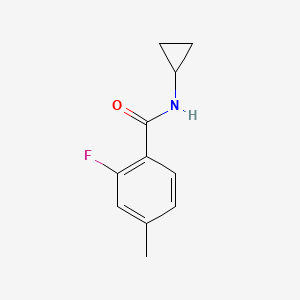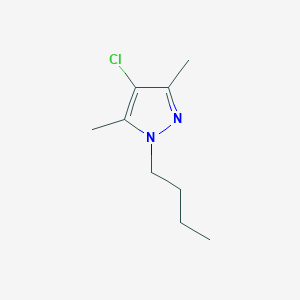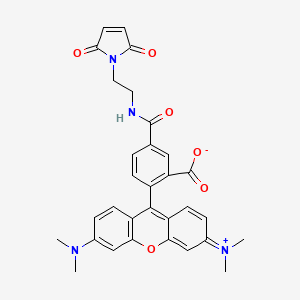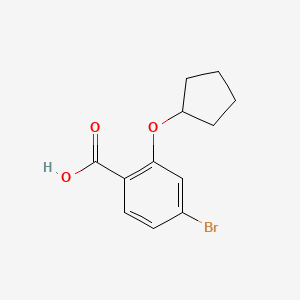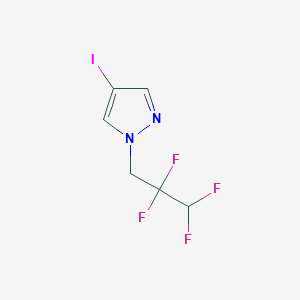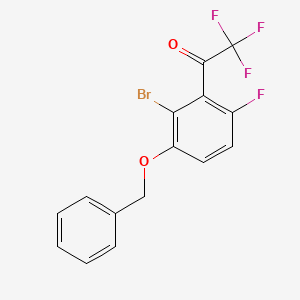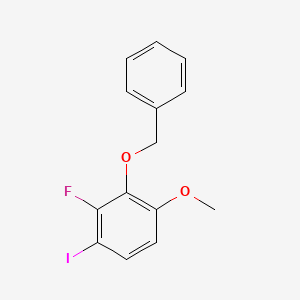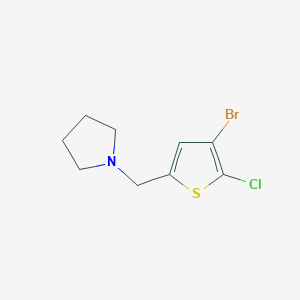
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a thiophene ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrrolidine Attachment: The final step involves the nucleophilic substitution reaction where the thiophene derivative is reacted with pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as 1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride share similar structural features.
Pyrrolidine Derivatives: Compounds like N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine also exhibit similar properties.
Uniqueness: 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine is unique due to the specific combination of the thiophene and pyrrolidine rings, along with the bromine and chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11BrClNS |
|---|---|
Molecular Weight |
280.61 g/mol |
IUPAC Name |
1-[(4-bromo-5-chlorothiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H11BrClNS/c10-8-5-7(13-9(8)11)6-12-3-1-2-4-12/h5H,1-4,6H2 |
InChI Key |
OXIRSJXJVNEGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


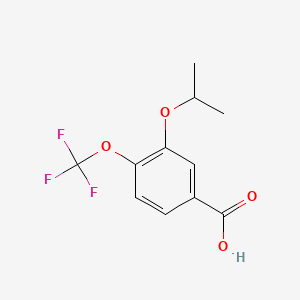
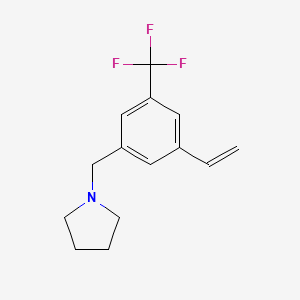
![heptasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R)-5,10,15,20,25,30-hexakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoate](/img/structure/B14767063.png)
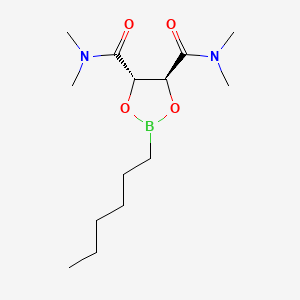

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
